molecular formula C4H9F3N2 B12984671 4,4,4-Trifluorobutane-1,3-diamine

4,4,4-Trifluorobutane-1,3-diamine

Cat. No.: B12984671
M. Wt: 142.12 g/mol
InChI Key: SKJDAWLQEAUBDF-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutane-1,3-diamine is a chemical compound with the molecular formula C4H10F3N2. It is a white crystalline powder that is soluble in water and has a melting point of 220-222°C. This compound is notable for its trifluoromethyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluorobutane-1,3-diamine typically involves the reaction of ethyl trifluoroacetate with a Grignard reagent to prepare benzyloxy-substituted alkyl-trifluoromethyl ketone . This intermediate is then subjected to further reactions to yield the desired diamine. The reaction conditions often involve the use of bases and hydrogen donors such as trifluoroacetic acid, acetic acid, propionic acid, or butanoic acid .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluorobutane-1,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield amine oxides, while reduction can produce primary amines .

Scientific Research Applications

4,4,4-Trifluorobutane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobutane-1,3-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and enzymes, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in antimicrobial and analgesic pathways .

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluorobutane-1,3-dione: Another fluorinated compound with similar structural features.

    4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Used as an intermediate in the synthesis of pharmaceuticals.

Uniqueness

4,4,4-Trifluorobutane-1,3-diamine is unique due to its dual amine groups and trifluoromethyl group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C4H9F3N2

Molecular Weight

142.12 g/mol

IUPAC Name

4,4,4-trifluorobutane-1,3-diamine

InChI

InChI=1S/C4H9F3N2/c5-4(6,7)3(9)1-2-8/h3H,1-2,8-9H2

InChI Key

SKJDAWLQEAUBDF-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(C(F)(F)F)N

Origin of Product

United States

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